3-Methylpyrazine-2-sulfonamide
Overview
Description
3-Methylpyrazine-2-sulfonamide: is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features a sulfonamide group attached to the pyrazine ring
Mechanism of Action
Target of Action
3-Methylpyrazine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from accessing the site, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital component for DNA synthesis in bacteria . This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
They are primarily excreted unchanged in the urine . These properties contribute to their bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of the compound .
Biochemical Analysis
Biochemical Properties
They act as inhibitors of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .
Cellular Effects
Sulfonamides are known to have a bacteriostatic effect, inhibiting the growth of bacteria by interfering with folic acid synthesis . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Dosage Effects in Animal Models
Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Metabolic Pathways
Sulfonamides are known to be involved in two phases of drug metabolism, namely phase I and phase II metabolic reactions .
Transport and Distribution
Sulfonamides are known to be transported and distributed within cells and tissues .
Subcellular Localization
Sulfonamides are known to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methylpyrazine-2-sulfonamide can be achieved through several methodsThe reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
3-Methylpyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry:
In chemistry, 3-Methylpyrazine-2-sulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Its sulfonamide group is known for its ability to inhibit enzymes, making it a candidate for the development of enzyme inhibitors .
Industry:
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
- 3-Methylpyrazine-2-sulfonic acid
- 3-Methylpyrazine-2-amine
- 3-Methylpyrazine-2-thiol
Comparison:
Compared to these similar compounds, 3-Methylpyrazine-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. For instance, the sulfonamide group enhances its ability to inhibit enzymes, making it more effective in certain medicinal applications .
Properties
IUPAC Name |
3-methylpyrazine-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-4-5(11(6,9)10)8-3-2-7-4/h2-3H,1H3,(H2,6,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGJIPSXLFPAPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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